Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

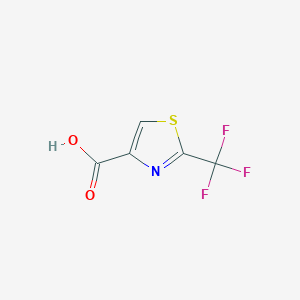

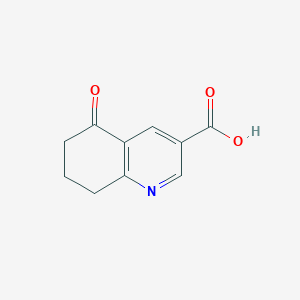

“Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate, have been studied for their potential as antimicrobial agents. The thiazole ring is a core structure in many biologically active compounds, such as sulfathiazole, which is known for its antimicrobial properties . Researchers have synthesized various thiazole derivatives and tested them against different bacterial strains, finding promising results in inhibiting bacterial growth .

Anticancer Properties

The thiazole moiety is a common feature in several anticancer drugs. For instance, compounds with a thiazole ring have been tested against human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), showing potential anticancer activity . The ability of thiazole derivatives to act on various cancer cell lines makes them valuable for further research and development in oncology.

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases. The presence of a thiazole ring in vitamin B1 (thiamine) highlights its importance in neurological functions. Thiamine plays a role in the synthesis of neurotransmitters and helps maintain proper nervous system function .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives have been well-documented. These compounds can be designed to reduce inflammation and pain, making them potential candidates for new anti-inflammatory and analgesic drugs .

Antiviral and Antiretroviral Effects

Thiazole derivatives have shown promise in antiviral and antiretroviral therapy. Compounds like Ritonavir, which contain a thiazole ring, are used in the treatment of HIV/AIDS. The exploration of thiazole-based compounds could lead to the development of new drugs to combat viral infections .

Antidiabetic Activity

Research has indicated that thiazole derivatives can exhibit antidiabetic activity. Modifying the thiazole structure has led to the creation of molecules that show potential in managing diabetes, which is a significant area of concern in modern medicine .

Antioxidant Potential

Thiazoles have been investigated for their antioxidant properties. Antioxidants play a vital role in protecting the body from oxidative stress and related diseases. Thiazole compounds could contribute to the development of new antioxidants .

Chemokine Receptor Antagonism

Thiazole derivatives have been used to design chemokine receptor antagonists. These compounds can modulate immune responses and have therapeutic potential in treating diseases where chemokine receptors are involved .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . They have shown diverse biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .

Propriétés

IUPAC Name |

methyl 2-amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJSYBNSCAWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Amino-5-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)

![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)

![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)